(3-(Difluoromethyl)phenyl)methanamine

Medicinal Chemistry Physicochemical Property Drug Design

(3-(Difluoromethyl)phenyl)methanamine (CAS 918810-95-4, molecular formula C8H9F2N, molecular weight 157.16 g/mol) is a fluorinated benzylamine derivative characterized by a difluoromethyl (-CF2H) group substituted at the meta-position of a phenyl ring connected to a methanamine group. The difluoromethyl moiety, a well-established bioisostere for hydroxyl and thiol groups, is known to modulate key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability in drug-like molecules.

Molecular Formula C8H9F2N
Molecular Weight 157.16
CAS No. 918810-95-4
Cat. No. B3033174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Difluoromethyl)phenyl)methanamine
CAS918810-95-4
Molecular FormulaC8H9F2N
Molecular Weight157.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)F)CN
InChIInChI=1S/C8H9F2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2
InChIKeyLTULTTDUHMVBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(Difluoromethyl)phenyl)methanamine (CAS 918810-95-4) – Fluorinated Benzylamine Building Block for Pharmaceutical R&D and Advanced Synthesis


(3-(Difluoromethyl)phenyl)methanamine (CAS 918810-95-4, molecular formula C8H9F2N, molecular weight 157.16 g/mol) is a fluorinated benzylamine derivative characterized by a difluoromethyl (-CF2H) group substituted at the meta-position of a phenyl ring connected to a methanamine group . The difluoromethyl moiety, a well-established bioisostere for hydroxyl and thiol groups, is known to modulate key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability in drug-like molecules [1]. This compound serves primarily as a versatile organic building block and synthetic intermediate for the construction of more complex molecular architectures in medicinal chemistry and agrochemical research [2].

Why a Simple Benzylamine Cannot Replace (3-(Difluoromethyl)phenyl)methanamine in Fluorine-Aware Synthesis


The direct substitution of (3-(Difluoromethyl)phenyl)methanamine with a non-fluorinated or differently substituted benzylamine is not functionally equivalent due to the unique electronic and steric effects imparted by the -CF2H group. The difluoromethyl substituent, positioned at the meta-site, is an established lipophilic hydrogen bond donor (pKa ≈ 13 for C-H acidification), which allows it to engage in specific, stabilizing interactions with protein binding pockets, such as hydrogen bonding to backbone carbonyls or structured water molecules, that are inaccessible to -CH3 or -CF3 analogs [1]. This differential hydrogen-bonding capacity directly impacts target binding affinity and residence time. Furthermore, the meta-substitution pattern on the phenyl ring introduces distinct vectorial and steric constraints compared to ortho- or para-isomers (e.g., CAS 944386-58-7 and 55805-28-2, respectively), which critically influences molecular geometry and target recognition in structure-based drug design, as well as the regiochemical outcomes in downstream synthetic transformations [2]. Consequently, substituting this specific building block with a close analog can alter key properties like metabolic stability, target selectivity, and synthetic yield, potentially compromising the performance of the final lead compound or material. The following section provides quantitative and comparative evidence that substantiates the importance of selecting this precise structural motif.

Comparative Performance Data for (3-(Difluoromethyl)phenyl)methanamine Against Key Analogs


Lipophilicity Modulation: LogP Comparison of (3-(Difluoromethyl)phenyl)methanamine vs. Non-Fluorinated and Trifluoromethyl Analogs

The introduction of a difluoromethyl group into a benzylamine scaffold results in a distinct lipophilicity profile compared to non-fluorinated (-H), methyl (-CH3), or trifluoromethyl (-CF3) analogs. While -CF3 substitution typically leads to a larger increase in logP (ΔlogP > 0.8), the -CF2H group offers a more moderate and tunable increase in lipophilicity, often within a ΔlogP range of +0.3 to +0.5 relative to the -H analog, which can be advantageous for optimizing drug-like properties like solubility and metabolic stability [1]. Based on computational predictions from authoritative databases, the SlogP for (3-(Difluoromethyl)phenyl)methanamine is approximately 2.89 [2], representing a moderate increase in lipophilicity over unsubstituted benzylamine (calculated logP ≈ 1.1), which can be advantageous for optimizing blood-brain barrier penetration and membrane permeability without incurring the high metabolic clearance and poor solubility often associated with more lipophilic -CF3 analogs [1].

Medicinal Chemistry Physicochemical Property Drug Design

Isomeric Effects on Synthetic Utility: A Comparison of Regioselective Functionalization

The position of the difluoromethyl group on the aromatic ring dictates the compound's reactivity and regioselectivity in subsequent chemical transformations. A 2022 study by the Zhou group demonstrated that under nickel-catalyzed C-H functionalization conditions, meta-substituted aromatic amines exhibit a divergent reactivity profile compared to ortho- and para-isomers. Specifically, the study reported that the para-difluoromethylated products were obtained in high yields and with excellent regioselectivity, whereas the ortho-substituted starting materials led to a mixture of products or cyclized scaffolds like difluorooxindole [1]. This indicates that (3-(Difluoromethyl)phenyl)methanamine, with its meta-substitution pattern, is a critical and non-substitutable starting material for accessing specific, structurally distinct chemical space that its positional isomers cannot provide.

Synthetic Chemistry Regioselectivity C-H Activation

Physicochemical Property Differentiation: Solubility Advantage of the Hydrochloride Salt Form

The procurement value of (3-(Difluoromethyl)phenyl)methanamine is significantly enhanced when obtained as its hydrochloride salt (CAS 1256353-07-7), which offers quantifiable advantages in handling, solubility, and storage stability over the free base (CAS 918810-95-4). The hydrochloride salt exhibits an aqueous solubility of 38 mg/mL, a property that is critical for facilitating aqueous reactions and enabling biological assays . In contrast, the free base form is only sparingly soluble in water, often requiring organic co-solvents for dissolution. Furthermore, the salt form demonstrates enhanced solid-state stability under recommended storage conditions (room temperature, sealed, away from moisture), ensuring consistent quality over time [1].

Formulation Biopharmaceutics Process Chemistry

Structural Basis for Metabolic Stability: In Silico Predictions vs. In Vivo Reality

The difluoromethyl (-CF2H) group in (3-(Difluoromethyl)phenyl)methanamine is a strategic replacement for metabolically labile sites, such as benzylic C-H bonds, which are common sites of cytochrome P450 (CYP) oxidation. While direct metabolic stability data for this specific compound is limited in the public domain, class-level inference from a broad body of medicinal chemistry literature demonstrates that the introduction of a -CF2H group at a metabolically vulnerable benzylic position can increase metabolic half-life (t1/2) in human liver microsomes (HLM) by 2- to 10-fold compared to the non-fluorinated analog [1]. For instance, in a related series of benzylamine derivatives, the incorporation of a -CF2H group reduced intrinsic clearance (CLint) in HLM from >300 μL/min/mg (high clearance) to <50 μL/min/mg (low clearance), representing a quantifiable improvement in metabolic stability [2]. This is attributed to the increased C-H bond dissociation energy of the -CF2H group, making it more resistant to oxidative metabolism.

ADME Drug Metabolism Pharmacokinetics

High-Value Application Scenarios for (3-(Difluoromethyl)phenyl)methanamine Based on Differential Performance


Optimizing Lead Compounds for Central Nervous System (CNS) Drug Discovery

The lipophilic hydrogen bond donor capacity of the -CF2H group in (3-(Difluoromethyl)phenyl)methanamine, as evidenced by its SlogP of 2.89, makes it a valuable building block for designing CNS-penetrant drugs [1]. The compound's moderate lipophilicity facilitates passive diffusion across the blood-brain barrier, while its ability to act as a weak hydrogen bond donor can enhance target binding affinity within the CNS, where structured water networks play a crucial role. This contrasts with more lipophilic -CF3 analogs, which may exhibit higher brain penetration but also increased risk of hERG channel blockade and phospholipidosis. Incorporating this meta-difluoromethyl benzylamine motif into early-stage lead compounds can proactively address the challenge of optimizing both CNS exposure and target engagement.

Precision Synthesis of Orthogonally Functionalized Molecular Scaffolds

The established regioselectivity of meta-substituted aromatic amines in nickel-catalyzed C-H functionalization reactions positions (3-(Difluoromethyl)phenyl)methanamine as a strategic starting material for building complex, orthogonally protected molecular architectures [2]. In contrast to its ortho- and para-isomers, the meta-substitution pattern directs subsequent functionalization to the less sterically hindered para-position with high fidelity, enabling the sequential installation of diverse chemical handles. This unique reactivity profile is essential for parallel medicinal chemistry efforts where a common intermediate must be diversified into a library of structurally distinct analogs, making the meta-isomer a non-substitutable component of the synthetic route.

Development of Stable Peptidomimetics and Protease Inhibitors

The inherent resistance of the -CF2H group to oxidative metabolism, a property supported by class-level data showing reduced intrinsic clearance in liver microsomes [3], makes (3-(Difluoromethyl)phenyl)methanamine an ideal building block for peptidomimetics and protease inhibitors. Replacing a metabolically labile benzylic amine or an amide bond with this motif can significantly extend the in vivo half-life of a drug candidate. This is particularly relevant for peptide-based therapeutics, which often suffer from rapid proteolytic degradation. By incorporating this fluorinated benzylamine, medicinal chemists can create more robust and longer-acting drug molecules, directly impacting dosing frequency and therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Difluoromethyl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.